4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine

pKa prediction basicity regioisomer comparison

4-(4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine (CAS 1955514-36-9) belongs to the class of 1,2,4-triazol-3-yl-piperidine scaffolds widely employed in medicinal chemistry for kinase, protease, CYP, and GPCR target programs. The compound carries a basic piperidine nitrogen (predicted pKa 9.85 ± 0.10) and a triazole core bearing an N-cyclopropylmethyl substituent, producing a molecular framework with 206.29 g/mol molecular weight, three rotatable bonds, a predicted XLogP of 0.3, and a topological polar surface area (TPSA) of 42.7 Ų.

Molecular Formula C11H18N4
Molecular Weight 206.29 g/mol
CAS No. 1955514-36-9
Cat. No. B1458659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine
CAS1955514-36-9
Molecular FormulaC11H18N4
Molecular Weight206.29 g/mol
Structural Identifiers
SMILESC1CC1CN2C=NN=C2C3CCNCC3
InChIInChI=1S/C11H18N4/c1-2-9(1)7-15-8-13-14-11(15)10-3-5-12-6-4-10/h8-10,12H,1-7H2
InChIKeyHURBZETWYQJZAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine (CAS 1955514-36-9): A Physicochemically Distinct Triazolylpiperidine Building Block for Medicinal Chemistry and Chemical Biology Procurement


4-(4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine (CAS 1955514-36-9) belongs to the class of 1,2,4-triazol-3-yl-piperidine scaffolds widely employed in medicinal chemistry for kinase, protease, CYP, and GPCR target programs [1]. The compound carries a basic piperidine nitrogen (predicted pKa 9.85 ± 0.10) and a triazole core bearing an N-cyclopropylmethyl substituent, producing a molecular framework with 206.29 g/mol molecular weight, three rotatable bonds, a predicted XLogP of 0.3, and a topological polar surface area (TPSA) of 42.7 Ų . These computed parameters differentiate it from smaller N-methyl and unsubstituted triazole analogs and position it as a distinct intermediate for parallel SAR campaigns.

Why 4-(4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine Cannot Be Replaced by Simpler Triazolylpiperidine Analogs in Structure-Activity Relationship Campaigns


The cyclopropylmethyl group installed on the triazole N4 position alters the steric bulk, lipophilicity (ΔXLogP ≈ 0.7 vs. the N-methyl analog), basicity (ΔpKa ≈ 0.45 vs. the 3-piperidine regioisomer), and conformational freedom (3 vs. 1 rotatable bond relative to the N-methyl scaffold). These differences are not cosmetic; they directly affect ligand-receptor complementarity, CYP inhibition profiles, and the compound's utility as a synthetic intermediate for late-stage diversification [1]. Procuring a simpler 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine or the unsubstituted 4-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride when a cyclopropylmethyl-bearing scaffold is required would generate erroneous SAR conclusions and waste downstream optimization resources.

Quantitative Differentiation Evidence for 4-(4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine Against Four Closest Structural Analogs


Predicted pKa of the Piperidine Nitrogen: 0.45 Log Unit Higher Basicity Versus the 3-Piperidine Regioisomer

The predicted pKa of the piperidine nitrogen in 4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine is 9.85 ± 0.10, whereas the 3-piperidine regioisomer 3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine (CAS 1955547-90-6) exhibits a predicted pKa of 9.40 ± 0.10 . The ΔpKa of 0.45 corresponds to a difference in the fraction protonated at physiological pH of approximately 2.5 percentage points, sufficient to alter binding to negatively charged residues in enzyme active sites.

pKa prediction basicity regioisomer comparison salt formation

Rotatable Bond Count: Three Bonds Provide Conformational Flexibility Versus the Conformationally Restricted N-Methyl Analog

4-(4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine possesses three rotatable bonds (cyclopropylmethyl-CH₂, triazole-piperidine C–C, and the piperidine ring itself) compared to a single rotatable bond (triazole-piperidine C–C only) for the N-methyl analog 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 297172-18-0) [1]. The additional two rotatable bonds increase the number of accessible solution conformations, which directly affects ligand pre-organization, entropic penalties upon binding, and the ability to probe different sub-pockets during SAR exploration.

rotatable bonds conformational entropy ligand flexibility SAR diversification

Molecular Weight Differentiates From the Methylene-Homologated Analog (C12H20N4 vs. C11H18N4) and the Free-Base Versus Salt Distinction Versus the Parent Scaffold

The target compound has molecular formula C11H18N4 and exact mass 206.1531466 g/mol . The closest methylene-homologated analog 4-{[4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine (CAS 1623079-28-6) has formula C12H20N4 and molecular weight 220.31 g/mol . The unsubstituted parent scaffold 4-(4H-1,2,4-triazol-3-yl)piperidine (CAS 1401425-75-9) is predominantly supplied as a dihydrochloride salt with molecular weight 225.12 g/mol for the salt form , requiring a neutralization step before use in amide coupling or reductive amination reactions. The target compound is supplied as the free base (typical purity ≥95%), eliminating the need for pre-reaction neutralization.

molecular weight formula differentiation salt form procurement quality

XLogP of 0.3 Balances Hydrophilicity Relative to the Overtly Hydrophilic N-Methyl Analog (XLogP = -0.4)

The computed XLogP of 4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine is 0.3, compared to -0.4 for the N-methyl analog 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine [1]. This ΔXLogP of 0.7 log units represents a approximately 5-fold increase in the octanol-water partition coefficient, shifting the compound from the 'hydrophilic' toward the 'moderately lipophilic' range associated with improved passive membrane permeability. Both compounds share an identical TPSA of 42.7 Ų, meaning the lipophilicity difference is solely driven by the N-substituent without altering hydrogen-bonding capacity.

lipophilicity XLogP blood-brain barrier permeability ADME prediction

High-Value Application Scenarios for 4-(4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine Based on Quantified Physicochemical Differentiation


Parallel SAR Campaigns Requiring pKa-Matched Basic Amine Scaffolds for Asp/Glu Residue Engagement

The predicted pKa of 9.85 places the piperidine nitrogen in a protonation state that favors salt-bridge interactions with aspartate or glutamate residues in enzyme active sites at physiological pH. Researchers exploring PrCP (prolylcarboxypeptidase) inhibitors [1], renin inhibitors, or CYP3A4 modulators [2] can use this compound as a pKa-defined building block, avoiding the 3-piperidine regioisomer (pKa 9.40) which would alter the protonation equilibrium at the target interface.

CNS Penetrant Lead Optimization Requiring XLogP between -0.4 and 1.0 with Minimal TPSA Penalty

With XLogP = 0.3 and TPSA = 42.7 Ų, the compound falls within the favorable CNS drug-like space (XLogP 1–3, TPSA < 90 Ų for oral absorption; TPSA < 70 Ų for brain penetration). It offers a measurable lipophilicity advantage (ΔXLogP +0.7) over the N-methyl analog (XLogP -0.4) without altering TPSA, making it suitable for programs targeting GPCRs, ion channels, or neurotransmitter transporters where passive blood-brain barrier penetration is critical.

Conformationally Flexible Probe for Ligand-Receptor Induced-Fit Binding Studies

The three rotatable bonds of the cyclopropylmethyl-substituted scaffold provide greater conformational entropy than the rigid N-methyl analog (1 rotatable bond), enabling medicinal chemists to explore induced-fit binding hypotheses in kinases, nuclear receptors, or allosteric enzyme pockets. This flexibility is quantifiable (3× vs. N-methyl) and reproducible across batches, ensuring consistent SAR data when the same CAS number is procured.

Direct-Use Free-Base Intermediate for Amide Coupling and Reductive Amination Without Neutralization

Unlike the parent 4-(4H-1,2,4-triazol-3-yl)piperidine scaffold, which is commercially supplied predominantly as a dihydrochloride salt requiring neutralization before N-acylation or reductive amination, this compound is supplied as the free base at ≥95% purity from multiple vendors [3], saving one synthetic step and avoiding potential racemization or degradation associated with salt neutralization procedures.

Quote Request

Request a Quote for 4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.